silver;2,2-dimethyloctanoate
Description
Contextualization of Organometallic Silver Compounds in Chemical Research
Organosilver chemistry, the study of compounds containing a carbon-silver bond, is a specialized area within organometallic research. acs.org While less developed than its copper counterpart, the field has seen a resurgence of interest due to the unique properties and reactivity of these compounds. acs.org Organosilver compounds, predominantly featuring silver in the +1 oxidation state, are known for their diverse coordination geometries, ranging from two to seven-coordinate complexes. scielo.org.co This flexibility allows for the formation of a wide array of structures, from simple mononuclear species to complex polynuclear and coordination polymers. scielo.org.coresearchgate.net
Research in this area often focuses on the synthesis, structure, and reactivity of these compounds, with a particular emphasis on understanding the nature of the metal-carbon and other coordination bonds. researchgate.net Techniques such as single-crystal X-ray diffraction and mass spectrometry are crucial in elucidating these structural details. researchgate.net While many simple alkyl and aryl silver compounds exhibit poor thermal stability, certain classes, such as those with perfluorinated ligands or N-heterocyclic carbene (NHC) ancillary ligands, show enhanced stability, broadening their potential for practical applications. acs.orgnih.govarxiv.org The inherent reactivity of organosilver compounds has also led to their use in catalysis, for instance, in Wolff rearrangements and other carbon-carbon bond forming reactions. acs.org
Overview of Silver Carboxylates in Advanced Materials Science
Silver carboxylates, a subclass of silver coordination compounds, have emerged as highly valuable precursors in the field of advanced materials science. These compounds, with the general formula Ag(OOCR), are particularly noted for their role in the synthesis of silver nanoparticles (AgNPs) and the fabrication of conductive materials. redalyc.orgresearchgate.netresearchgate.net The carboxylate ligand plays a crucial role in the properties and reactivity of these precursors. The length and structure of the alkyl chain (R) can influence the compound's solubility, thermal stability, and the characteristics of the resulting silver nanomaterials. researchgate.net
A significant application of silver carboxylates lies in their thermal decomposition, which can be controlled to produce silver nanoparticles of specific sizes and morphologies. researchgate.net This process is fundamental to the development of conductive inks, where the in-situ formation of AgNPs from a silver carboxylate precursor upon heating leads to the creation of conductive tracks on various substrates, including flexible ones. researchgate.net The formation of an intermediate silver carboxylate step has been proposed in the synthesis of AgNPs from other starting materials as well, highlighting their importance in the growth mechanism of these nanoparticles. scielo.org.co Furthermore, silver carboxylates can form coordination polymers, where the carboxylate groups bridge silver centers to create extended one-, two-, or three-dimensional networks. bucea.edu.cnresearchgate.netresearchgate.netrsc.org These structures can exhibit interesting properties and serve as scaffolds for new materials.
Research Significance of Silver;2,2-Dimethyloctanoate
This compound is a specific silver carboxylate that has demonstrated considerable research significance, particularly in the formulation of conductive inks for printed electronics. researchgate.netresearchgate.netqueensu.ca Its structure, featuring a branched alkyl chain, imparts specific physical properties such as solubility and thermal behavior that are advantageous for these applications.
One of the key research findings is its use in combination with silver oxide microparticles to create self-sintering conductive inks. researchgate.net The thermal treatment of this mixture initiates an exothermic reaction at a significantly lower temperature (around 180 °C) compared to the decomposition of silver oxide alone (around 400 °C). researchgate.net This is attributed to a recursive reaction where the 2,2-dimethyloctanoate anion, thermally dissociated from the silver salt, reacts with the silver oxide. researchgate.net This process facilitates the low-temperature formation of highly conductive silver patterns, which is crucial for applications on heat-sensitive flexible substrates. researchgate.net
The thermal properties of this compound are a central aspect of its utility. Differential scanning calorimetry (DSC) thermograms show distinct thermal events corresponding to its decomposition, which is harnessed in the sintering process of conductive inks. researchgate.net While a detailed single-crystal X-ray structure of this compound is not widely reported, it is expected to adopt a structure common to many silver carboxylates, likely involving dimeric [Ag₂(OOCR)₂] units that can further assemble into polymeric chains. This structural arrangement is conducive to the controlled release of silver ions and subsequent reduction to metallic silver upon heating.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
silver;2,2-dimethyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.Ag/c1-4-5-6-7-8-10(2,3)9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKTYXRRXRWPW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)[O-].[Ag+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19AgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Precursor Chemistry of Silver;2,2 Dimethyloctanoate
Synthesis of 2,2-Dimethyloctanoic Acid Precursor
2,2-Dimethyloctanoic acid, also known as a neo-acid, is a highly branched tertiary monocarboxylic acid. Its structure, characterized by a quaternary carbon atom adjacent to the carboxyl group, imparts significant steric hindrance. This structural feature is responsible for the high thermal and hydrolytic stability of its derivatives. udel.eduosti.gov While industrial production of neo-acids often relies on the Koch synthesis, which involves the reaction of olefins with carbon monoxide under harsh conditions, laboratory-scale syntheses offer more precise control over the molecular structure. osti.govacs.orgaiche.org
A common and effective laboratory method for synthesizing α,α-disubstituted carboxylic acids like 2,2-dimethyloctanoic acid is the alkylation of an ester enolate. umich.edugoogle.com This pathway involves two primary steps: the formation of an intermediate ester followed by its hydrolysis.
Step 1: Synthesis of Triethylcarbinyl 2,2-dimethyloctanoate
A specific documented synthesis involves the alkylation of triethylcarbinyl isobutyrate. umich.edu The key reactants and their stoichiometric relationship are outlined below:
| Reactant | Role | Molar Ratio |
| Triethylcarbinyl isobutyrate | Substrate (Enolate Precursor) | 1 |
| Potassium in liquid ammonia | Strong Base | ~2 |
| Hexyl bromide | Alkylating Agent | 1.1 |
In this reaction, the potassium amide (formed in situ from potassium and liquid ammonia) acts as a powerful base to deprotonate the α-carbon of the isobutyrate ester, forming a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with hexyl bromide. A slight excess of the alkylating agent is often used to ensure complete consumption of the enolate.
Step 2: Hydrolysis to 2,2-Dimethyloctanoic Acid
The resulting ester, triethylcarbinyl 2,2-dimethyloctanoate, is then hydrolyzed to yield the final carboxylic acid. This is typically achieved by saponification using a strong base like potassium hydroxide, followed by acidification.
| Reactant | Role |
| Triethylcarbinyl 2,2-dimethyloctanoate | Ester Substrate |
| Potassium Hydroxide (KOH) | Saponification Agent |
| Strong Acid (e.g., HCl, H₂SO₄) | Acidification Agent |
The efficiency of the synthesis is highly dependent on the reaction conditions.
For the alkylation step , the use of a very strong base and a polar aprotic solvent system (like liquid ammonia) is crucial for the quantitative formation of the enolate, minimizing side reactions such as self-condensation of the ester. umich.edu The reaction is conducted at low temperatures (the boiling point of liquid ammonia, -33 °C) to ensure the stability of the enolate and control the reaction rate. The dropwise addition of the alkylating agent helps to manage the exothermic nature of the reaction. umich.edu
For the hydrolysis step , the saponification is typically carried out under reflux in an alcoholic solvent (e.g., ethanol) to ensure complete reaction. Following saponification, the mixture is acidified to a low pH to protonate the carboxylate salt and precipitate the free carboxylic acid. The crude acid can then be purified by distillation or recrystallization.
An alternative and widely used laboratory approach is the carboxylation of a Grignard reagent . libretexts.orglibretexts.org This method would involve:
Formation of the Grignard Reagent : Reacting a tertiary alkyl halide, such as 2-bromo-2-methylheptane, with magnesium metal in an ether solvent (e.g., diethyl ether or THF).
Carboxylation : Bubbling dry carbon dioxide gas through the Grignard reagent solution or pouring the solution over dry ice.
Acidic Workup : Treating the resulting magnesium carboxylate salt with a strong aqueous acid to yield 2,2-dimethyloctanoic acid. libretexts.org
Formation of Silver;2,2-Dimethyloctanoate from Acid and Silver Oxide
The conversion of the carboxylic acid precursor to its silver salt is most directly accomplished through a reaction with silver(I) oxide. This method is advantageous as it avoids the introduction of other ions (like nitrate (B79036) or alkali metals) and the co-product is simply water. udel.edu
The reaction between 2,2-dimethyloctanoic acid and silver(I) oxide is a straightforward acid-base reaction. The carboxylic acid protonates the oxide ion, forming water and the silver carboxylate salt.
This reaction is typically performed by mixing the carboxylic acid and silver oxide in a suitable solvent, such as an aromatic hydrocarbon. udel.edu The reaction can proceed at room temperature, although gentle heating may be applied to increase the rate. For instance, a method for analogous silver carboxylates involves heating a mixture of the carboxylic acid, a hydrocarbon solvent, and silver oxide to approximately 90°C. osti.gov
Following the reaction, the primary co-product, water, may be removed from the reaction mixture. The resulting product is a solution of this compound in the chosen solvent. udel.edu
Isolation : If the solid salt is desired, the solvent can be removed under reduced pressure. Purification : The primary purification step is filtration. If the reaction is driven to completion and the reactants are of high purity, the resulting solution of silver carboxylate may be used directly. udel.edu For solid products, washing with a non-polar solvent in which the salt has low solubility can remove any unreacted carboxylic acid. Filtration of the hot reaction mixture is a common method to remove any solid impurities before isolation of the final product. osti.gov
Comparative Analysis with Analogous Silver Carboxylate Syntheses
The synthesis of this compound via the direct reaction of the parent acid with silver oxide is one of several established methods for producing silver carboxylates. Other common pathways offer different advantages and disadvantages related to reaction conditions, purity, and scalability.
| Synthesis Method | Silver Source | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Direct Acid-Base | Silver(I) Oxide | Carboxylic Acid, Ag₂O | Room temp. to 90°C in an organic solvent udel.eduosti.gov | High purity; water is the only byproduct; simple one-step process. udel.edu | Silver oxide can be more expensive than other silver salts. |
| Salt Metathesis (Precipitation) | Silver Nitrate | Carboxylic Acid, Alkali Base (e.g., NaOH), AgNO₃ | Aqueous or aqueous/alcohol solution at room temp. udel.edu | Utilizes common, less expensive silver nitrate; fast precipitation reaction. | Two-step process; potential for nitrate and alkali salt contamination, requiring extensive washing. udel.edu |
| Anhydrous One-Pot | Silver(I) Fluoride | Carboxylic Acid, AgF | Non-aqueous solvent | Good for producing anhydrous salts; high yields for many carboxylates. aiche.org | AgF is a specialized and potentially hazardous reagent. |
The salt metathesis route is a very common alternative. It involves a two-step process: first, the carboxylic acid is neutralized with an alkali base (like sodium hydroxide) to form the sodium carboxylate. Then, an aqueous solution of silver nitrate is added, causing the immediate precipitation of the water-insoluble silver carboxylate. udel.edu While effective, this method requires thorough washing of the precipitate to remove byproduct salts (e.g., sodium nitrate), which can be a significant drawback. udel.edu
The direct reaction with silver oxide is often preferred when high purity is essential, as it avoids the introduction of extraneous ions. udel.edu The choice of solvent and temperature can be optimized to control the solubility of the product and facilitate its isolation. For example, using an aromatic hydrocarbon solvent allows for the formation of a concentrated solution of the silver carboxylate, which can be used directly in applications like conductive inks. udel.edu
Chemical Reduction Methods
Chemical reduction is a widely employed and versatile method for the synthesis of silver nanoparticles from silver carboxylate precursors like this compound. mdpi.commdpi.com This approach involves the reduction of silver ions (Ag⁺) from the silver carboxylate to zerovalent silver atoms (Ag⁰), which then nucleate and grow into nanoparticles. A variety of reducing agents can be utilized, and the choice of reducing agent, solvent, and stabilizing agent can significantly influence the size, shape, and stability of the resulting nanoparticles. mdpi.com
One common approach is the polyol method, where a polyol such as ethylene (B1197577) glycol or glycerol (B35011) serves as both the solvent and the reducing agent. orientjchem.orgarabjchem.org The silver carboxylate precursor is dissolved in the polyol and heated to a specific temperature to initiate the reduction. The reaction parameters, including temperature, reaction time, and the ratio of precursor to polyol, are critical in controlling the nanoparticle characteristics. orientjchem.org For instance, in a typical polyol synthesis, this compound would be heated in ethylene glycol, leading to the formation of silver nanoparticles. The 2,2-dimethyloctanoate moiety can also act as a capping agent, stabilizing the newly formed nanoparticles and preventing aggregation.
Another chemical reduction strategy involves the use of strong reducing agents like sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) hydrate (B1144303) in an aqueous or organic medium. semanticscholar.orgyoutube.com In a typical synthesis, a solution of this compound would be treated with a solution of the reducing agent, leading to the rapid formation of silver nanoparticles. The presence of a stabilizing agent, such as a surfactant or a polymer, is often necessary to control the growth and prevent agglomeration of the nanoparticles. youtube.com
| Parameter | Influence on Nanoparticle Synthesis | Typical Conditions for Silver Carboxylate Reduction |
| Reducing Agent | Affects the rate of reduction and subsequent nucleation and growth of nanoparticles. Stronger reducing agents lead to faster formation and often smaller nanoparticles. mdpi.com | Sodium borohydride, hydrazine hydrate, ethylene glycol, glycerol. orientjchem.orgsemanticscholar.orgyoutube.com |
| Solvent | Influences the solubility of the precursor and the stability of the resulting nanoparticles. | Water, ethanol, ethylene glycol, toluene. google.comorientjchem.org |
| Stabilizing Agent | Prevents aggregation of nanoparticles by adsorbing onto their surface. The carboxylate from the precursor can act as a stabilizer. researchgate.net | Polyvinylpyrrolidone (PVP), trisodium (B8492382) citrate, oleic acid. arabjchem.org |
| Temperature | Affects the kinetics of the reduction reaction and the growth of the nanoparticles. Higher temperatures generally lead to faster reactions. orientjchem.org | Room temperature to 200°C, depending on the reducing agent and solvent. google.comorientjchem.org |
| Precursor Conc. | Influences the number of nuclei formed and the final size of the nanoparticles. mdpi.com | Millimolar to molar concentrations. google.com |
Microemulsion Techniques
Microemulsion techniques offer a high degree of control over the size and shape of the synthesized silver nanoparticles. mdpi.comsemanticscholar.org A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically oil and water) stabilized by a surfactant. mdpi.com These systems create nano-sized domains (micelles or reverse micelles) that act as nanoreactors for the synthesis of nanoparticles. semanticscholar.org
In a typical water-in-oil microemulsion synthesis using this compound, the silver carboxylate would be dissolved in the oil phase. A separate microemulsion containing a reducing agent (e.g., sodium borohydride) in the aqueous phase is then prepared. semanticscholar.org When these two microemulsions are mixed, the collision and fusion of the nanodroplets bring the reactants into contact, initiating the reduction of the silver ions and the formation of silver nanoparticles within the confined space of the micelles. instanano.com The size of the resulting nanoparticles is primarily controlled by the size of the water droplets, which can be tuned by adjusting the water-to-surfactant molar ratio (ω). semanticscholar.org
| Parameter | Role in Microemulsion Synthesis | Example Components |
| Oil Phase | Continuous phase in a water-in-oil microemulsion. | Cyclohexane, iso-octane, dodecane. semanticscholar.org |
| Aqueous Phase | Dispersed phase containing the reducing agent. | Water. semanticscholar.org |
| Surfactant | Stabilizes the interface between the oil and water phases, forming micelles. | Dioctyl sodium sulfosuccinate (B1259242) (AOT), sodium dodecyl sulfate (B86663) (SDS). semanticscholar.orgresearchgate.net |
| Co-surfactant | Often used to increase the flexibility of the surfactant film. | Isoamyl alcohol. researchgate.net |
| Silver Precursor | Dissolved in the oil phase. | This compound. |
| Reducing Agent | Dissolved in the aqueous phase. | Sodium borohydride, hydrazine hydrate. semanticscholar.orginstanano.com |
| ω (Water/Surfactant Ratio) | Controls the size of the aqueous nanodroplets and thus the final nanoparticle size. semanticscholar.org | Typically ranges from 2 to 20. |
Photochemical and Electrochemical Approaches
Photochemical Synthesis
Photochemical methods utilize light energy to induce the reduction of silver ions to form silver nanoparticles. nih.govmdpi.com This technique offers spatial and temporal control over the synthesis process and can often be performed at room temperature. nih.gov In a typical photochemical synthesis involving a silver carboxylate like this compound, the precursor is dissolved in a suitable solvent, often in the presence of a photosensitizer or a photoreducing agent. semanticscholar.org
Upon irradiation with light of a specific wavelength (e.g., UV light), the photosensitizer absorbs the light and transfers energy to the silver precursor or a reducing agent, initiating the reduction of Ag⁺ to Ag⁰. nih.govnih.gov The carboxylate ligand itself or an added stabilizing agent can cap the nascent nanoparticles, controlling their growth and preventing aggregation. The intensity and wavelength of the light, as well as the irradiation time, are key parameters for controlling the size and morphology of the nanoparticles. nih.gov
Electrochemical Synthesis
Electrochemical methods provide a clean and efficient route for the synthesis of silver nanoparticles, often without the need for harsh chemical reducing agents. mdpi.comatlantis-press.com In a typical electrochemical synthesis, a silver anode (sacrificial anode) and a cathode are immersed in an electrolyte solution containing a stabilizing agent. upb.ro When a current is applied, the silver anode is oxidized, releasing Ag⁺ ions into the solution. These ions then migrate to the cathode where they are reduced to form silver nanoparticles. rsc.org
Alternatively, a solution of a silver precursor like this compound can be used as the electrolyte. In this case, the Ag⁺ ions from the dissolved carboxylate are directly reduced at the cathode. atlantis-press.com The current density, potential, and the composition of the electrolyte solution are critical parameters that can be adjusted to control the size, shape, and yield of the silver nanoparticles. atlantis-press.comresearchgate.net
| Method | Principle | Key Parameters | Advantages |
| Photochemical | Light-induced reduction of Ag⁺ ions. nih.gov | Wavelength and intensity of light, irradiation time, photosensitizer concentration. nih.gov | High spatial and temporal control, can be performed at room temperature. nih.gov |
| Electrochemical | Reduction of Ag⁺ ions at a cathode. atlantis-press.com | Current density, potential, electrolyte composition, electrode materials. atlantis-press.com | High purity of nanoparticles, avoidance of chemical reducing agents, size control. atlantis-press.comrsc.org |
Mechanistic Investigations of Chemical Transformations Involving Silver;2,2 Dimethyloctanoate
Recursive Reaction Dynamics with Silver Oxide Microparticles
A significant aspect of the chemistry of silver;2,2-dimethyloctanoate is its recursive reaction with silver oxide (Ag₂O) microparticles. researchgate.netresearchgate.netresearchgate.net The 2,2-dimethyloctanoate anion, generated from the thermal dissociation of this compound, reacts with silver oxide microparticles. This reaction regenerates this compound, creating a recursive loop. researchgate.netresearchgate.net This process is verified by the analysis of the reaction products, which show the reformation of the silver carboxylate. researchgate.netresearchgate.netresearchgate.net This recursive mechanism ensures a continuous supply of reactants for the ongoing reduction of silver ions.
Nucleation and Growth Phenomena of Silver Nanoparticles Facilitated by the Compound
The formation of silver nanoparticles from a system containing this compound is a classic example of nucleation and growth. The recursive reaction mechanism provides a substantial supply of silver atoms, which is a crucial condition for the nucleation process. researchgate.netresearchgate.netresearchgate.net The nucleation phase, where silver atoms aggregate to form stable nuclei, is an exothermic process. researchgate.netresearchgate.net Following nucleation, these nuclei grow by the addition of more silver atoms, eventually forming nanoparticles. rsc.orgthno.org
The dissociated 2,2-dimethyloctanoate anion plays a direct and critical role in the reduction of silver oxide. By reacting with Ag₂O, it facilitates the release of silver ions and electrons, thereby driving the formation of metallic silver. researchgate.netresearchgate.netresearchgate.net The carboxylate group is a well-established functional group for stabilizing silver nanoparticles, suggesting that the 2,2-dimethyloctanoate anion may also act as a capping agent, controlling the growth and preventing the agglomeration of the newly formed nanoparticles. nih.govacs.org This dual role of the carboxylate anion as both a reactant and a stabilizer is crucial for controlling the final properties of the silver nanoparticles.
In the context of conductive inks, the fusion and densification of silver nanoparticles are essential for achieving high electrical conductivity. The presence of this compound can influence this process. The organic carboxylate ligands can act as spacers between nanoparticles, and their removal during heating allows the nanoparticles to come into contact and fuse. mdpi.com The exothermic nature of the nanoparticle fusion contributes to the self-sintering process, where the heat generated promotes further densification of the nanoparticle network. researchgate.netresearchgate.net This leads to the formation of a continuous conductive silver film at relatively low processing temperatures. matec-conferences.org
Exothermic Reaction Mechanisms in Self-Sinterable Systems
Data Tables
Table 1: Key Reactions in the Transformation of this compound
| Step | Reaction Description | Reactants | Products |
| 1 | Thermal Dissociation | This compound | Silver ion (Ag⁺), 2,2-dimethyloctanoate anion |
| 2 | Recursive Reaction | 2,2-dimethyloctanoate anion, Silver oxide (Ag₂O) | This compound |
| 3 | Silver Reduction | Silver ion (Ag⁺), Oxide anion (from Ag₂O) | Metallic Silver (Ag⁰) |
Table 2: Thermal Properties of Components in a Self-Sinterable System
| Component | Thermal Behavior (Heated Alone) |
| Silver Oxide (Ag₂O) | Endothermic |
| This compound | Endothermic |
| Mixture of Ag₂O and this compound | Strong Exothermic Reaction |
Triggering Temperatures and Heat Generation
The thermal decomposition of this compound is a key aspect of its chemical behavior, particularly in applications such as conductive inks. Research indicates that this compound is integral to self-heatable conductive inks, where it participates in an exothermic reaction route. researchgate.net This exothermic nature means that the decomposition process releases heat, which can be harnessed to achieve low sintering temperatures and rapid processing times for printed electronics. researchgate.net
While a specific decomposition temperature for pure this compound is not detailed in the available literature, the thermal behavior of other silver carboxylates provides valuable context. The decomposition temperatures for these related compounds are influenced by factors such as the length of the alkyl chain. imaging.org For instance, silver carboxylates with shorter chains (n=1-5) tend to form larger silver particles upon decomposition, whereas those with longer chains (n > 10) form nano-sized particles (3-5 nm). imaging.org Heating long-chain silver carboxylates to temperatures between 140°C and 160°C leads to significant structural changes and the initial formation of metallic silver. imaging.org
The decomposition of silver carboxylates is generally an exothermic process. researchgate.net Studies on analogous compounds show a range of decomposition temperatures, highlighting the stability variations within this class of materials.
| Compound | Decomposition Temperature Range (°C) | Key Observations |
|---|---|---|
| Silver Carboxylates (general) | 120 - 250 | Decompose to metallic silver in a nitrogen atmosphere. researchgate.net |
| Silver Acetate (B1210297) | Starts at ~270 | Yields metallic silver and various gaseous products. researchgate.net |
| Silver Carbonate (Ag₂CO₃) | 175 - 225 | Decomposes to silver(I) oxide (Ag₂O). researchgate.net |
| Silver(I) Oxide (Ag₂O) | Starts at ~200 | Decomposes to metallic silver. researchgate.net |
| Silver(II) Oxide (AgO) | Starts at 123 | Decomposes to silver(I) oxide (Ag₂O). ktu.lt |
Enthalpy Changes in Reaction Systems
| Reaction | Enthalpy Change (ΔH°) | Type |
|---|---|---|
| (CH₃)₃CCOOAg(s) + Cu(s) → (CH₃)₃CCOOCu(s) + Ag(s) | -39.6 ± 5.2 kJ·mol⁻¹ researchgate.net | Exothermic |
| AgNO₃(s) → AgNO₂(s) + ½O₂(g) | +78.67 kJ·mol⁻¹ brainly.com | Endothermic |
Computational Mechanistic Studies (e.g., Density Functional Theory Approaches)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical transformations involving silver carboxylates. researchgate.netrsc.org These computational studies provide detailed insights into reaction pathways, transition states, and the electronic factors that govern reactivity.
DFT is also employed to explore the interactions between carboxylate groups and metal ions or surfaces. nih.gov Such calculations can quantify the potential energy curves for these interactions and reveal the influence of factors like charge transfer between the carboxylate and the metal ion. nih.gov This is crucial for understanding how these molecules assemble and react, for instance, in the formation of nanoparticles from precursor compounds like this compound.
| Area of Investigation | Insights Gained from DFT | References |
|---|---|---|
| Decarboxylation Mechanism | Elucidation of reaction pathways, transition states, and intermediates. Identification of CO₂ elimination as a key step. | researchgate.net, rsc.org, semanticscholar.org |
| Substituent Effects | Quantification of steric and electronic effects on reaction energy barriers. Ortho-substituents can destabilize the starting complex, facilitating decarboxylation. | rsc.org, researchgate.net |
| Metal-Ligand Interactions | Analysis of bonding and charge distribution between the carboxylate group and the silver ion. | nih.gov |
Structural Elucidation and Coordination Chemistry of Silver;2,2 Dimethyloctanoate
Spectroscopic Characterization of Ligand-Metal Interactions
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of carboxylate ligands to metal centers. The key diagnostic bands are the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching vibrations of the carboxylate group. The frequency separation between these two bands (Δν = νas - νs) can provide insights into the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).
For silver;2,2-dimethyloctanoate, the interaction between the silver(I) ion and the carboxylate group of the 2,2-dimethyloctanoate ligand can be characterized by changes in these vibrational frequencies compared to the free carboxylate anion. While a detailed IR spectrum for this compound is not extensively reported in the literature, the characteristic C=O stretching vibration has been noted at approximately 1550 cm⁻¹. This region is typical for the asymmetric stretch of a coordinated carboxylate group.
To provide a more detailed analysis, we can compare this with other silver carboxylates. The positions of the stretching COO vibrations are critical indicators of the coordination environment. In many silver carboxylate complexes, the Δν values are consistent with a bridging, bidentate coordination mode.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
| Asymmetric COO Stretch (νas) | 1540 - 1650 | Sensitive to the coordination mode of the carboxylate. |
| Symmetric COO Stretch (νs) | 1300 - 1450 | Also dependent on the coordination environment. |
| Separation (Δν = νas - νs) | 150 - 250 | A larger separation often suggests a monodentate coordination, while a smaller separation is indicative of bidentate (chelating or bridging) coordination. |
This table provides a generalized overview of expected IR stretching frequencies for coordinated carboxylate ligands.
X-ray Diffraction Analysis for Coordination Geometry and Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and coordination geometry of a compound. To date, a specific crystal structure for this compound has not been reported in publicly accessible databases. However, the structure of a closely related analogue, silver pivalate (B1233124) (silver 2,2-dimethylpropanoate), has been determined and provides a strong model for the likely structure of this compound. researchgate.net
Silver pivalate crystallizes in the triclinic space group P-1 and its structure is characterized by the formation of dimeric units, [Ag(O₂C-t-Bu)]₂. researchgate.net These dimers are then linked into polymeric chains through additional Ag-O interactions. researchgate.net The intradimer Ag-O bond lengths are reported to be 2.17 Å and 2.20 Å. researchgate.net This dimeric motif, featuring bridging carboxylate ligands, is a very common structural feature for silver(I) carboxylates. acs.orgresearchgate.net
Based on this analogue, it is highly probable that this compound also adopts a dimeric structure in the solid state, with two silver atoms bridged by the carboxylate groups of two 2,2-dimethyloctanoate ligands. The bulky 2,2-dimethyloctyl group would likely influence the packing of these dimeric units.
| Crystallographic Data for Silver Pivalate (Analogue) | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.810(3) |
| b (Å) | 13.646(5) |
| c (Å) | 16.700(5) |
| α (°) | 107.56(3) |
| β (°) | 90.47(4) |
| γ (°) | 94.24(3) |
| Intradimer Ag-O bond lengths (Å) | 2.17, 2.20 |
Data from the single-crystal X-ray diffraction study of silver pivalate. researchgate.net
Analysis of Coordination Motifs in Silver(I) Carboxylates
The coordination chemistry of silver(I) is dominated by its tendency to form complexes with coordination numbers ranging from two to four, with linear, trigonal planar, and tetrahedral geometries being the most common. researchgate.net In the context of silver(I) carboxylates, a prevalent coordination motif is the dinuclear, paddle-wheel type structure where two silver ions are bridged by four carboxylate ligands. However, simpler dimeric structures with two bridging carboxylates are also very common, as seen in silver acetate (B1210297) and silver pivalate. researchgate.netacs.org
Within the common dimeric structure of silver carboxylates, each silver(I) ion is typically coordinated to two oxygen atoms from two different carboxylate ligands. researchgate.net The O-Ag-O angle in these arrangements often approaches 180°, indicating a nearly linear coordination geometry for the silver ion with respect to the oxygen atoms. For instance, in some silver ammine carboxylate complexes, O-Ag-N angles are observed at 175.3(1)° and 170.2(2)°, demonstrating this preference for linearity. This linearity is often attributed to the involvement of sp-hybrid orbitals on the silver atom. The Ag-O bond lengths in these linear arrangements are typically in the range of 2.1 to 2.4 Å. researchgate.net
While linear coordination is a hallmark of many silver(I) complexes, including the core of the carboxylate dimers, higher coordination numbers and different geometries are also observed. The d¹⁰ electronic configuration of Ag(I) allows for considerable flexibility. researchgate.net
Trigonal Planar: This geometry is found when the silver ion is coordinated to three ligands. This can occur in silver carboxylates if additional ligands, such as solvent molecules or other donor atoms, are present in the coordination sphere.
Tetrahedral: Four-coordinate silver(I) complexes typically adopt a distorted tetrahedral geometry. This is also a common geometry for silver(I). libretexts.org
Higher Coordination Geometries: While less common, five- and six-coordinate silver(I) complexes are known, often adopting trigonal bipyramidal and octahedral geometries, respectively. These higher coordination numbers are generally enforced by polydentate ligands.
The preference for a particular geometry is a delicate balance of factors including the steric bulk of the ligands, the nature of the donor atoms, and crystal packing forces.
| Coordination Geometry | Coordination Number | Typical for Silver(I) | Example |
| Linear | 2 | Very Common | [Ag(NH₃)₂]⁺ |
| Trigonal Planar | 3 | Common | [Ag(CN)₂]⁻ in some environments |
| Tetrahedral | 4 | Common | [AgCl₄]³⁻ |
This table summarizes common coordination geometries for silver(I).
Influence of Ligand Topology on Coordination Environment
The structure of the ligand has a profound impact on the resulting coordination complex. The 2,2-dimethyloctanoate ligand possesses a bulky, branched alkyl group. This steric bulk has several important consequences:
Solubility: The large, nonpolar alkyl chain significantly enhances the solubility of this compound in organic solvents compared to silver carboxylates with smaller ligands like silver acetate. This property is crucial for its application in conductive inks and as a precursor for nanoparticle synthesis.
Solid-State Packing: The bulky groups will influence how the dimeric units pack in the crystal lattice. They may prevent the formation of more extended polymeric structures that are sometimes seen with less sterically hindered carboxylates. The polymeric structure of silver pivalate, which also has a bulky headgroup, demonstrates that such packing is still possible. researchgate.net
Coordination Number: The steric hindrance from the tertiary carbon adjacent to the carboxylate group may favor lower coordination numbers around the silver center, reinforcing the preference for the linear two-coordinate arrangement within the dimer.
The "topology" of the ligand, referring to its shape, size, and flexibility, is therefore a key determinant of the final supramolecular structure.
Theoretical Insights into Coordination Preferences and Stability
Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the bonding and stability of coordination complexes. While specific theoretical studies on this compound are scarce, general principles and studies on related systems can be applied.
The Ag-O bond in silver carboxylates is primarily ionic in character, with a degree of covalent contribution. The preference of Ag(I) for linear coordination with soft ligands like amines is often explained by sd-hybridization. With harder oxygen donors from carboxylates, the bonding is more electrostatic, but the linear tendency within the dimeric units persists.
Theoretical studies on silver acetate have explored the nature of the Ag-Ag interaction within the dimer. acs.orgresearchgate.net These studies suggest a weak, closed-shell d¹⁰-d¹⁰ interaction, often referred to as an argentophilic interaction. The presence of such an interaction could contribute to the stability of the dimeric motif. It is reasonable to assume that a similar weak Ag-Ag interaction exists in the dimeric structure of this compound.
Advanced Spectroscopic and Thermal Characterization of Silver;2,2 Dimethyloctanoate
Thermal Analysis Techniques for Decomposition Behavior
Thermal analysis is fundamental in understanding the stability and decomposition pathway of silver;2,2-dimethyloctanoate. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer precise measurements of thermal transitions and mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC) Studies
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC studies reveal a significant exothermic event. The decomposition of the compound is not a simple endothermic process of bond-breaking; instead, it involves a self-propagating exothermic reaction. This reaction is reported to trigger at approximately 180°C. researchgate.netresearchgate.net Once initiated, this process can generate substantial heat, reaching temperatures as high as 312°C. researchgate.net This strong exothermic behavior is attributed to a recursive reaction involving the 2,2-dimethyloctanoate anion and silver oxide, leading to the nucleation and fusion of silver nanoparticles. researchgate.net
Table 1: DSC Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Onset of Exothermic Reaction | ~180°C | researchgate.netresearchgate.net |
Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability
Thermogravimetric Analysis (TGA) provides quantitative information on the mass changes in a material as a function of temperature or time. For silver neodecanoate, an isomeric mixture that includes this compound, TGA shows a primary decomposition range between 238°C and 252°C. canada.ca This temperature range signifies the main mass loss event where the organic ligand decomposes, leaving behind metallic silver. The total mass loss is consistent with the conversion of the silver salt to metallic silver. canada.ca The decomposition process is generally complete above 300°C, after which no significant mass loss is observed. nih.gov
Table 2: TGA Decomposition Data for Silver Neodecanoate
| Parameter | Temperature Range | Reference |
|---|---|---|
| Primary Decomposition | 238°C - 252°C | canada.ca |
Chromatographic and Mass Spectrometric Techniques for Purity and Reaction Monitoring
The combination of chromatography and mass spectrometry is a powerful tool for assessing the purity of this compound and for identifying the by-products of its decomposition.
Gas Chromatography (GC) for Volatile By-products
Gas Chromatography (GC) is employed to separate and analyze volatile compounds. When this compound undergoes thermal decomposition, it releases a variety of gaseous by-products. GC analysis of the headspace above a heated sample can identify these volatile species. researchgate.net The decomposition of the neodecanoate ligand is known to produce carbon dioxide (CO2), carbon monoxide (CO), and various long-chain alkanes. canada.ca The specific fragmentation of the 2,2-dimethyloctanoate structure can be monitored by separating these products on a GC column, allowing for a detailed understanding of the decomposition pathway.
Mass Spectrometry (MS) for Molecular Identification
Mass Spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the identification of unknown compounds. The molecular weight of this compound can be confirmed using MS. When coupled with Gas Chromatography (GC-MS), it becomes an indispensable tool for identifying the volatile by-products of decomposition. researchgate.net The mass spectra of the peaks separated by GC provide fragmentation patterns that act as a "fingerprint" for each compound, confirming the presence of decomposition products like CO2 and various hydrocarbon fragments. canada.caresearchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is crucial for confirming the structure, especially the nature of the coordination between the silver ion and the carboxylate group.
The key vibrational bands for silver carboxylates include:
Asymmetric COO⁻ Stretch: Typically found in the region of 1580-1640 cm⁻¹. This band is a strong indicator of the carboxylate group.
Symmetric COO⁻ Stretch: Generally observed around 1370-1420 cm⁻¹.
C-H Stretching: Bands corresponding to the stretching of C-H bonds in the methyl and methylene groups of the octanoate (B1194180) chain are found in the 2800-3000 cm⁻¹ region.
The positions of the carboxylate stretching bands provide information on the coordination mode of the ligand to the silver atom. The presence of these characteristic bands in the FTIR spectrum confirms the identity and integrity of the this compound compound.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylate (COO⁻) | Asymmetric Stretch | 1580 - 1640 |
| Carboxylate (COO⁻) | Symmetric Stretch | 1370 - 1420 |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, FTIR is primarily used to confirm the formation of the silver carboxylate salt by observing the characteristic vibrational frequencies of the carboxylate group (COO⁻). The IR spectrum of this compound shows distinct peaks corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate moiety.
Specifically, the compound exhibits a strong absorption band at approximately 1515 cm⁻¹ and another at 1390 cm⁻¹. These bands are assigned to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group, respectively. The positions of these bands and the separation between them (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand to the silver ion.
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Asymmetric COO⁻ Stretch (νₐₛ) | 1515 |
| Symmetric COO⁻ Stretch (νₛ) | 1390 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and electronic environment of the 2,2-dimethyloctanoate ligand upon coordination to the silver ion. Both ¹H and ¹³C NMR spectra are instrumental in characterizing the compound.
The ¹H NMR spectrum of this compound, typically recorded in a suitable deuterated solvent like trifluoroacetic acid-d (TFA-d), reveals signals corresponding to the various protons in the alkyl chain. The chemical shifts are indicative of the electronic environment of these protons.
The ¹³C NMR spectrum in TFA-d provides further structural confirmation, with distinct signals for each carbon atom in the 2,2-dimethyloctanoate ligand. The chemical shift of the carboxylate carbon is particularly diagnostic of salt formation.
| Nucleus | Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | CH₃ (terminal) | 0.87 (t) |
| 2 x CH₃ (at C2) | 1.27 (br.s) | |
| CH₂ (C4-C7) | 1.28-1.38 (m) | |
| CH₂ (C3) | 1.65 (m) | |
| ¹³C | COO⁻ | 189.93 |
| C4 | 44.70 | |
| C2 | 42.59 | |
| C5 | 33.46 | |
| C6 | 31.46 | |
| C3 | 26.64 | |
| 2 x CH₃ (at C2) | 25.74 | |
| C7 | 24.26 | |
| C8 | 14.62 |
Application of Other Advanced Spectroscopic Methods in Related Systems
While FTIR and NMR are primary tools for the characterization of this compound, other advanced spectroscopic techniques have been applied to related silver carboxylate systems to provide deeper structural insights.
Mass Spectrometry (MS) has been utilized to analyze the products resulting from reactions involving this compound. For instance, gas chromatography-mass spectrometry (GC-MS) can be employed to identify the organic species formed during thermal decomposition or other chemical transformations researchgate.net.
UV-Visible (UV-Vis) Spectroscopy is particularly useful for characterizing the formation of silver nanoparticles, which can be a product of the thermal or chemical reduction of silver carboxylates. The appearance of a surface plasmon resonance peak, typically in the range of 400-450 nm, is a clear indicator of the presence of colloidal silver nanoparticles researchgate.netmdpi.comnih.govatlantis-press.comresearchgate.net. The position and shape of this peak can provide information about the size and size distribution of the nanoparticles.
X-ray Absorption Spectroscopy (XAS) , including techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), provides detailed information about the local atomic structure around the silver atoms. XAS has been used to study the coordination environment of silver in related long-chain silver carboxylates, such as silver behenate, revealing details about Ag-O bond distances and the dimeric nature of these compounds in the solid state cambridge.org. In situ XAS can also be used to follow the transformation of silver precursors into silver nanoparticles in real-time researchgate.netacs.org.
These advanced methods, while not all routinely applied to this compound itself in published literature, are powerful tools for the comprehensive characterization of this and related silver carboxylate materials.
Applications in Advanced Materials Science and Engineering
Role in Low-Temperature Sintering Processes for Conductive Materials
Silver;2,2-dimethyloctanoate plays a pivotal role in reducing the sintering temperature of conductive silver inks, a crucial factor for fabricating electronics on heat-sensitive flexible substrates.
Mechanisms of Sintering Enhancement
The enhancement of low-temperature sintering is attributed to the chemical decomposition of this compound. Upon heating, the compound undergoes a self-reduction process, decomposing into silver nanoparticles while the organic components evaporate. This in-situ formation of silver nanoparticles with high surface energy promotes the coalescence and densification of the silver matrix at temperatures significantly lower than the melting point of bulk silver.
In some formulations, particularly those involving silver oxide, a recursive reaction mechanism is proposed. The 2,2-dimethyloctanoate anion is thought to react with silver oxide microparticles, forming back this compound. This cycle of reaction and decomposition facilitates the breakdown of silver oxide and the generation of a high concentration of silver atoms, which then form nanoparticles and contribute to the sintering process at reduced temperatures. This process avoids the need for external reducing agents and allows for sintering to occur at temperatures compatible with polymer substrates.
Influence on Electrical Conductivity of Fabricated Films
The use of this compound in conductive ink formulations has a significant positive impact on the electrical conductivity of the resulting films. The low-temperature sintering process it enables leads to the formation of a dense and continuous conductive network of silver. This results in low electrical resistivity, a key requirement for efficient electronic circuits.
Research has shown that inks formulated with silver carboxylates, including compounds structurally similar to this compound, can achieve resistivities as low as a few micro-ohm centimeters (µΩ·cm) after sintering at temperatures around 150°C. For instance, a study on a self-heatable conductive ink containing this compound reported the achievement of low electrical resistivity within a short sintering time, making it suitable for rapid processing of printed electronics. The final conductivity is influenced by factors such as the concentration of the silver compound, the composition of the ink, and the specific sintering parameters (temperature and time).
Table 1: Electrical Resistivity of Silver-Based Conductive Inks
| Ink Formulation | Sintering Temperature (°C) | Resulting Resistivity (µΩ·cm) |
|---|---|---|
| Silver nanoparticles with organic binders | 200-300 | 5-20 |
| Silver carboxylate-based inks | 150-200 | 3-10 |
| Self-heatable ink with Ag2O and this compound | <150 | Low (specific value not reported) |
Development of Self-Heatable Conductive Inks
A notable application of this compound is in the formulation of self-heatable conductive inks, which offer a novel approach to low-temperature sintering.
Integration with Silver Oxide Microparticles
Self-heatable conductive inks are formulated by combining this compound with silver oxide (Ag2O) microparticles. The exothermic reaction between these two components upon heating provides the necessary energy for the sintering process to occur locally within the printed pattern. This localized heating allows for the rapid conversion of the ink into a conductive silver track without subjecting the entire substrate to high temperatures. The this compound acts as both a flux, cleaning the surface of the silver oxide particles, and a source of silver nanoparticles upon decomposition, which facilitates the sintering of the larger silver particles derived from the silver oxide.
Performance Metrics for Printed Electronics
The performance of self-heatable conductive inks containing this compound is evaluated based on several key metrics relevant to printed electronics. These include:
Low Sintering Temperature: The ability to achieve high conductivity at temperatures compatible with flexible polymer substrates like polyethylene terephthalate (PET) and polyimide (PI) is a primary advantage.
Rapid Processing Time: The self-heating mechanism significantly reduces the time required for sintering compared to conventional oven-based methods.
High Electrical Conductivity: The resulting conductive tracks exhibit low resistivity, enabling the fabrication of high-performance electronic circuits.
Good Adhesion: The ink formulations are designed to provide strong adhesion to various substrates, ensuring the durability of the printed electronics.
Flexibility: The sintered films demonstrate good mechanical flexibility, allowing them to be used in applications that require bending and flexing without significant degradation in electrical performance.
Fabrication of Flexible Printed Electronics and Display Technologies
The unique properties of this compound-based inks make them highly suitable for the fabrication of a wide range of flexible printed electronics and are being explored for their potential in display technologies.
The low-temperature and rapid sintering processes enabled by this compound are essential for creating conductive patterns on flexible substrates that cannot withstand high temperatures. This allows for the production of devices such as flexible circuits, RFID antennas, and sensors on plastic films. The resulting conductive films maintain their electrical integrity even when subjected to bending and flexing, a critical requirement for wearable and conformable electronics.
While direct applications in display manufacturing are still an area of active research, the potential for using these conductive inks in flexible display technologies is significant. They could be employed for printing transparent conductive electrodes, bus lines, or other circuit elements on flexible substrates used in the fabrication of flexible organic light-emitting diode (OLED) or liquid crystal displays (LCDs). The ability to print fine conductive lines with high precision and conductivity at low temperatures is a key enabler for the next generation of flexible and foldable displays.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Silver oxide |
| Polyethylene terephthalate |
Physicochemical Nano-Conversion of Metal Oxides to Nanoparticles
A critical application of this compound is its role in the physicochemical nano-conversion of metal oxides, specifically silver oxide, into silver nanoparticles. This process is central to the formulation of self-sinterable conductive inks used in flexible electronics. The conversion is characterized by an intensive exothermic reaction that can generate significant heat, reaching temperatures as high as 312°C when triggered.
The mechanism involves a recursive reaction where the 2,2-dimethyloctanoate anion, thermally dissociated from the silver salt, reacts with silver oxide microparticles. This reaction regenerates this compound, which then releases a silver ion again under thermal load. This cycle supplies a massive number of silver atoms, leading to the nucleation and fusion of silver nanoparticles, which is the primary source of the heat generated in the process. This self-heating capability allows for low-temperature sintering of conductive inks, a crucial requirement for use on heat-sensitive polymeric substrates.
| Parameter | Description | Significance |
|---|---|---|
| Reactants | Silver oxide (Ag₂O) microparticles and this compound. | Forms a self-heatable conductive ink. |
| Reaction Type | Exothermic and recursive. | Generates heat up to 312°C, enabling low-temperature sintering. |
| Key Intermediate | 2,2-dimethyloctanoate anion. | Drives the recursive reaction with silver oxide to produce silver atoms. |
| Product | Silver (Ag) nanoparticles. | Forms the conductive pathways in printed electronics. |
| Trigger Temperature | Approximately 180°C. | Initiates the self-propagating exothermic reaction. |
Contributions to Transparent Conductive Film Technologies
Transparent conductive films (TCFs) are essential components in a wide array of electronic devices, including touch screens, solar cells, and flexible displays. While indium tin oxide (ITO) has been the industry standard, its rigidity and cost have driven the search for alternatives. Silver nanowire (AgNW) films have emerged as a promising substitute due to their high conductivity, transparency, and flexibility. nih.govmdpi.commdpi.com
The use of this compound in conductive inks is a significant contribution to this technology. The self-heatable inks, formulated with silver oxide and this compound, allow for the rapid sintering of silver nanoparticles at low temperatures. This is particularly advantageous for creating conductive patterns on flexible polymer substrates like poly(ethylene terephthalate) (PET), which cannot withstand the high temperatures required for processing materials like ITO. mdpi.comhw.ac.uk The ability to form highly conductive silver patterns with strong adhesion on flexible films is critical for the development of next-generation flexible and wearable electronic devices. nih.govhw.ac.uk
| Property | Silver Nanowire (AgNW) Films | Indium Tin Oxide (ITO) |
|---|---|---|
| Flexibility | Excellent; can withstand thousands of bending cycles with minimal change in resistance. nih.govmdpi.com | Poor; prone to cracking on flexible substrates. nih.gov |
| Processing Temperature | Low temperature sintering possible (enabled by compounds like this compound). hw.ac.uk | Requires high-temperature deposition processes. nih.gov |
| Cost | Potentially lower cost due to solution-based processing and abundance of silver. | High cost due to the scarcity of indium. nih.gov |
| Sheet Resistance | Can achieve very low resistance (e.g., < 20 Ω/sq). novarials.com | Low resistance. |
| Transparency | High transmittance (e.g., >90%). mdpi.com | High transparency. |
Potential in Other Materials Science Domains
The utility of this compound extends beyond conductive inks, with potential applications in other advanced materials.
Smart Materials and Advanced Composites
Silver nanoparticles are known for their unique properties and are incorporated into various matrices to create advanced composites with enhanced functionalities. For instance, cellulose-silver nanocomposites exhibit improved tensile strength, thermal stability, and potent antimicrobial properties, making them suitable for applications in active food packaging and medical textiles. nih.gov
The role of this compound as an effective precursor for generating silver nanoparticles at lower temperatures suggests its potential use in the fabrication of such advanced composites. This method could be particularly beneficial for incorporating nanoparticles into temperature-sensitive polymer matrices without degrading the host material, thereby enabling the development of novel smart materials and functional composites.
Sustainable Materials Development
The development of environmentally friendly and sustainable manufacturing processes is a key goal in materials science. The synthesis of nanoparticles via "green" routes, using plant extracts or other benign substances, is an area of active research. nih.govresearchgate.net
The process involving this compound contributes to sustainability goals primarily through energy efficiency. The compound's ability to facilitate a low-temperature, self-heating sintering process significantly reduces the energy consumption compared to conventional high-temperature methods for producing conductive films. This aligns with the broader objective of developing more sustainable electronic manufacturing processes. Furthermore, research into water-based conductive inks and the use of bio-based polymers in composites points toward a future where precursors like this compound can be integrated into even more eco-friendly material lifecycles. mdpi.comnih.gov
Computational and Theoretical Investigations of Silver;2,2 Dimethyloctanoate Systems
Quantum Chemical Approaches (Ab Initio and DFT) in Structural and Electronic Analysis
Quantum chemical methods, including both ab initio and Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic structures of silver carboxylates. These calculations have consistently shown that many silver(I) carboxylates, particularly those with bulky alkyl groups, tend to form dimeric structures. mdpi.com This dimeric arrangement involves two silver atoms bridged by the carboxylate groups of the ligands.
For a representative silver carboxylate dimer, DFT calculations can provide key geometric parameters. While specific data for silver;2,2-dimethyloctanoate is not available, calculations on similar structures like silver pivalate (B1233124) offer valuable insights. The intradimer Ag-O bond lengths are typically found to be in the range of 2.17 to 2.20 Å. nih.gov
Table 1: Representative Geometric Parameters for a Model Silver Carboxylate Dimer (Based on DFT Calculations of Analogous Systems)
| Parameter | Typical Calculated Value |
|---|---|
| Ag-O Bond Length (intradimer) | 2.17 - 2.20 Å |
| Ag-Ag Distance | ~2.9 Å |
Note: These values are illustrative and based on DFT calculations of similar silver carboxylate dimers.
The electronic structure of these compounds has also been a subject of theoretical investigation. Studies on layered silver carboxylates have utilized tight-binding band-structure calculations and fragment orbital analysis at the extended Hückel level to rationalize their electronic properties. mdpi.com These calculations often reveal an indirect optical band gap. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior. In silver carboxylates, the HOMO is typically associated with the silver d-orbitals and the oxygen lone pairs of the carboxylate group, while the LUMO is often centered on the silver atoms. The HOMO-LUMO gap is a critical parameter that influences the reactivity and optical properties of the compound.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior and intermolecular interactions of silver carboxylate systems in condensed phases. While specific MD studies on this compound are scarce, simulations of silver nanoparticles and other silver-containing systems provide a general understanding of the forces at play.
In a simulated environment, the 2,2-dimethyloctanoate ligands would exhibit significant conformational flexibility due to the long alkyl chains. The interactions between molecules would be governed by a combination of electrostatic interactions between the partially charged silver and oxygen atoms and van der Waals interactions between the bulky alkyl groups.
MD simulations can be used to predict various dynamic properties, such as diffusion coefficients and radial distribution functions. The radial distribution function, g(r), would reveal the local ordering of molecules. For a system of this compound, one would expect to see distinct peaks in the Ag-Ag and Ag-O radial distribution functions, corresponding to the short-range order within the dimeric units and the longer-range packing of these units.
Table 2: Potential Insights from Molecular Dynamics Simulations of this compound Systems
| Property | Information Gained |
|---|---|
| Radial Distribution Functions (g(r)) | Provides information on the local ordering and packing of molecules. |
| Mean Squared Displacement (MSD) | Can be used to calculate the diffusion coefficient of the molecules. |
Note: This table represents the types of data that could be obtained from MD simulations, not actual calculated values.
Modeling of Reaction Pathways and Energy Landscapes
Computational modeling is a valuable tool for investigating the reaction mechanisms and energy landscapes of chemical processes involving silver carboxylates, such as their thermal decomposition to form silver nanoparticles. DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers.
For aliphatic silver carboxylates, a common decomposition pathway is believed to involve the cleavage of the Ag-O bond and the subsequent decarboxylation of the carboxylate ligand. rsc.org This process leads to the formation of a silver atom and an alkyl radical, with the release of carbon dioxide. The alkyl radical can then undergo further reactions, such as disproportionation or combination.
Proposed Decomposition Pathway for this compound:
Ag-O Bond Cleavage: The initial step is the homolytic cleavage of the silver-oxygen bond, forming a silver atom and a 2,2-dimethyloctanoato radical.
Decarboxylation: The carboxylate radical is unstable and readily loses a molecule of carbon dioxide to form a 2,2-dimethylheptyl radical.
Radical Reactions: The resulting alkyl radicals can then react with each other or with other species in the system.
Silver Nanoparticle Formation: The silver atoms produced can aggregate to form silver nanoparticles.
DFT calculations can be used to determine the energy changes associated with each of these steps. The energy landscape would reveal the relative stabilities of the reactants, intermediates, and products, as well as the energy barriers for each elementary step.
Table 3: Hypothetical Energy Profile for the Decomposition of a Silver Carboxylate
| Reaction Step | Calculated ΔE (kcal/mol) |
|---|---|
| Ag-O Bond Cleavage | (Calculated Value) |
| Decarboxylation | (Calculated Value) |
Note: This table is a template for the type of data that could be generated from DFT calculations of the reaction pathway.
Theoretical Prediction of Coordination Geometries and Stability
Theoretical calculations are highly effective in predicting the preferred coordination geometries and relative stabilities of different isomers or polymorphs of silver carboxylates. As mentioned earlier, the dimeric structure with bridging carboxylate ligands is a common motif for silver(I) carboxylates. mdpi.com
In the case of this compound, the bulky 2,2-dimethyl substitution pattern on the octanoate (B1194180) ligand would likely favor a dimeric structure to minimize steric hindrance around the silver centers. DFT calculations can be used to optimize the geometry of such a dimer and to calculate its binding energy, providing a measure of its stability.
Different coordination modes of the carboxylate ligand are possible, including monodentate, bidentate chelating, and bidentate bridging. Theoretical calculations can help to determine which of these coordination modes is energetically most favorable for a given silver carboxylate. For many silver carboxylates, the bridging bidentate mode, leading to the formation of dimers or polymeric chains, is preferred.
In Silico Design and Screening of Functional Materials Incorporating Silver Carboxylates
Computational methods are increasingly being used for the in silico design and screening of new functional materials. Silver carboxylates are of interest as precursors for the deposition of silver thin films and nanoparticles, which have applications in electronics, catalysis, and sensing.
Computational screening can be used to identify promising silver carboxylate candidates for specific applications. For example, in the context of Focused Electron Beam Induced Deposition (FEBID), it is desirable to have a precursor that is volatile and decomposes cleanly to give high-purity silver deposits. rsc.org DFT calculations can be used to predict the volatility of different silver carboxylates by calculating their sublimation energies. The decomposition pathways and byproducts can also be modeled to assess the likely purity of the deposited material.
For applications in sensing, the interaction of silver carboxylate-based materials with target analytes can be modeled using computational methods. By calculating the binding energies and simulating the spectroscopic signatures of the analyte-sensor complex, it is possible to predict the sensitivity and selectivity of the sensor. This in silico approach can accelerate the discovery of new and improved functional materials by allowing for the rapid screening of a large number of potential candidates before they are synthesized and tested in the laboratory.
Future Research Directions and Outlook
Exploration of Novel Synthetic Methodologies and Scalability
Future research will likely focus on optimizing the synthesis of silver;2,2-dimethyloctanoate to enhance purity, yield, and cost-effectiveness. While current methods, such as the reaction of silver oxide with 2,2-dimethyloctanoic acid, are effective, there is a need to explore alternative, more environmentally benign routes. One promising avenue is the development of a one-pot, water-free synthesis, which could reduce waste and simplify purification processes.
A significant challenge lies in the scalable production of this compound to meet potential industrial demands. Future studies should address the transition from laboratory-scale batches to continuous flow processes, which could offer better control over reaction parameters and ensure consistent product quality. The development of robust, scalable synthesis methods is crucial for the widespread adoption of this compound in commercial applications.
Deeper Understanding of Complex Reaction Kinetics and Pathways
The thermal decomposition of this compound to form conductive silver is a critical step in its application in printed electronics. A deeper understanding of the kinetics and pathways of this decomposition is essential for optimizing processing conditions. Future research should employ techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to precisely determine the decomposition temperatures and identify any intermediate species. For the closely related silver neodecanoate, decomposition is noted to occur in stages, with ligand loss between 150-200°C and the formation of silver nanoparticles from 200-250°C .
Investigating the influence of various atmospheric conditions (e.g., inert, oxidizing, or reducing atmospheres) on the decomposition process will also be crucial. Furthermore, elucidating the reaction mechanism, including the role of the branched alkyl chain in the decomposition pathway, will enable more precise control over the final properties of the silver film.
Rational Design of Enhanced Material Properties for Specific Applications
The molecular structure of this compound offers significant opportunities for tailoring its properties for specific applications. The branched nature of the 2,2-dimethyloctanoate ligand is known to enhance solubility in organic solvents, a key requirement for formulating stable, high-concentration inks . Future research should systematically explore the relationship between the carboxylate ligand structure and the resulting material properties. For example, modifying the length and branching of the alkyl chain could influence the compound's decomposition temperature, the morphology of the resulting silver nanoparticles, and the electrical conductivity of the final film.
The table below illustrates potential research directions for tuning the properties of silver carboxylates, with the values for silver neodecanoate provided as a reference point for future studies on this compound.
| Property to be Tuned | Structural Modification Approach | Expected Outcome | Reference Data (Silver Neodecanoate) |
|---|---|---|---|
| Decomposition Temperature | Varying alkyl chain length and branching | Shorter or more branched chains may lower decomposition temperature | 150-250°C (two-stage decomposition) |
| Solubility | Introduction of different functional groups | Enhanced solubility in a wider range of solvents | Good solubility in xylene and toluene |
| Conductivity of Resulting Silver Film | Optimization of ligand structure for clean decomposition | Higher conductivity due to reduced organic residues | Up to 3.3 x 10^5 S/cm (sintered >300°C) |
Integration with Emerging Technologies in Printed Electronics and Beyond
The primary application driving research into this compound is printed electronics. Its use as a precursor in metal-organic decomposition (MOD) inks allows for the low-temperature formation of conductive silver tracks on flexible substrates. Future work will focus on optimizing ink formulations containing this compound to improve printability, adhesion, and long-term stability of the printed features.
Beyond conventional printed circuits, there is potential for integrating this compound into more advanced applications such as transparent conductive films, wearable sensors, and 3D-printed electronic components. Research into the compatibility of this compound-based inks with various printing techniques, including inkjet, screen printing, and aerosol jet printing, will be essential for its adoption in these emerging fields. The electrical performance of films derived from the related silver neodecanoate provides a benchmark for what may be achievable.
| Precursor | Annealing Temperature (°C) | Reported Conductivity (S/cm) | Reference |
|---|---|---|---|
| Silver Neodecanoate | 140 | 2.4 x 10^4 | |
| Silver Neodecanoate | >300 | ~3.3 x 10^5 |
Advanced Theoretical Modeling and Multiscale Simulations
Computational modeling offers a powerful tool for accelerating the understanding and development of materials based on this compound. Future research should leverage advanced theoretical methods, such as Density Functional Theory (DFT), to investigate the electronic structure of the molecule and predict its decomposition pathways. Molecular dynamics (MD) simulations can provide insights into the behavior of the compound in solution, which is crucial for optimizing ink formulations and understanding the film formation process.
Multiscale simulations that bridge the gap from the molecular level to the macroscopic properties of the printed films will be particularly valuable. These models could predict how changes in the molecular structure of the precursor and the processing conditions will affect the final electrical and mechanical properties of the conductive tracks, thereby guiding experimental efforts.
Cross-Disciplinary Research with Crystal Engineering Principles
The principles of crystal engineering, which focus on the rational design of solid-state structures, can be applied to this compound to control its solid-state packing and, consequently, its physical and chemical properties. While the crystal structure of this compound is not yet reported, future research in this area could lead to the design of polymorphs or co-crystals with optimized properties, such as enhanced thermal stability or improved decomposition characteristics.
By understanding the supramolecular interactions, such as Ag-O coordination and van der Waals forces, that govern the crystal packing, it may be possible to design novel materials with tailored functionalities. This cross-disciplinary approach, combining organic and inorganic chemistry with materials science, holds significant promise for the development of next-generation materials based on silver carboxylates.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for silver 2,2-dimethyloctanoate, and how do reaction conditions influence purity?
- Methodological Answer : Silver carboxylates are typically synthesized via metathesis reactions. Dissolve 2,2-dimethyloctanoic acid in ethanol, add stoichiometric silver nitrate (AgNO₃), and reflux at 60–80°C for 3–6 hours. Monitor pH to avoid side reactions (e.g., Ag₂O formation). Purify via recrystallization in non-polar solvents (hexane/toluene) . Purity is confirmed by acid value titration (<5 mg KOH/g) and heavy metal content testing (<20 ppm Pb) .
Q. How is the molecular structure of silver 2,2-dimethyloctanoate characterized experimentally?
- Methodological Answer : Use NMR (¹H/¹³C) to identify branching at the 2,2-dimethyl position (δ 1.15–1.30 ppm for methyl groups) . FT-IR confirms carboxylate coordination (asymmetric COO⁻ stretch at ~1540 cm⁻¹). Single-crystal XRD resolves Ag–O bond lengths (typically 2.1–2.3 Å) and dimeric/polymeric structures . SMILES notation (e.g., CCCCCCC(C)(C)C(=O)O[Ag]) aids computational validation .
Q. What safety protocols are critical when handling silver 2,2-dimethyloctanoate?
- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Test thermal stability via TGA (decomposition onset >150°C) to assess explosion risks . Heavy metal contamination is mitigated via ICP-MS analysis, adhering to thresholds in regulatory guidelines (e.g., <20 ppm Pb) .
Advanced Research Questions
Q. How can experimental design address contradictions in spectroscopic data for silver carboxylates?
- Methodological Answer : Discrepancies in NMR shifts (e.g., Ag–O coupling) may arise from paramagnetic impurities or solvent effects. Use deuterated solvents (CDCl₃) and paramagnetic relaxation agents (e.g., Cr(acac)₃) to enhance signal resolution . Cross-validate with XPS to confirm oxidation states (Ag⁺ vs. Ag clusters) .
Q. What statistical approaches resolve variability in thermal decomposition profiles of silver 2,2-dimethyloctanoate?
- Methodological Answer : Perform triplicate TGA/DSC runs under inert atmospheres (N₂/Ar). Apply ANOVA to assess significance of decomposition temperature differences (±5°C). Kinetic modeling (e.g., Flynn-Wall-Ozawa method) calculates activation energy (Eₐ) to distinguish single-step vs. multi-step degradation .
Q. How do steric effects of 2,2-dimethyl branching influence catalytic activity compared to linear silver carboxylates?
- Methodological Answer : Compare turnover frequencies (TOF) in model reactions (e.g., olefin oxidation). Steric hindrance reduces substrate accessibility, quantified via Hammett substituent constants (σ values). Use XRD to correlate ligand packing density with catalytic efficiency .
Q. What computational methods predict the coordination geometry of silver 2,2-dimethyloctanoate in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
